molecular formula C10H18Cl2N4O B2462984 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 2126179-06-2

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B2462984
CAS No.: 2126179-06-2
M. Wt: 281.18
InChI Key: CBGRYCGJEPHRLY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and pyrrolidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo substitution reactions to introduce the dimethylamino and pyrrolidinyl groups. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or pyrrolidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol
  • 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-one
  • 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-thiol

Uniqueness

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7;;/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGRYCGJEPHRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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